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Cat. No.: B8192594

An In-depth Technical Guide on the Pharmacokinetics and Blood-Brain Barrier Penetration of
Simufilam

Disclaimer: Development of simufilam was discontinued in November 2024 after it failed to
demonstrate clinical benefit in Phase 1l clinical trials.[1][2] This document summarizes the
pharmacokinetic and mechanistic data reported during its development for informational and
research purposes.

Executive Summary

Simufilam (formerly PTI-125) is an orally administered small molecule that was investigated for
the treatment of Alzheimer's disease (AD). Its proposed mechanism of action involves binding
to an altered conformation of the scaffolding protein Filamin A (FLNA), thereby restoring its
normal function.[1][3] This action was suggested to disrupt the toxic signaling of amyloid-beta
(AB) through the a7 nicotinic acetylcholine receptor (a7nAChR) and reduce neuroinflammation.
[4][5] Pharmacokinetic studies have characterized simufilam as having rapid absorption and
high oral bioavailability in preclinical models.[6] In humans, it demonstrated dose-proportional
pharmacokinetics with a half-life of approximately 4.5 hours.[6][7] While direct brain tissue
measurements are not extensively published, clinical data indicated that simufilam improved
biomarkers of blood-brain barrier (BBB) integrity in patients with Alzheimer's disease. This
guide provides a detailed overview of the available pharmacokinetic data, evidence for BBB
penetration and effects, experimental methodologies employed in its study, and its proposed
signaling pathway.
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Pharmacokinetics (PK)

The pharmacokinetic profile of simufilam has been evaluated in both preclinical animal models
and human clinical trials, including studies in healthy volunteers and patients with Alzheimer's
disease.

Preclinical Pharmacokinetics

Nonclinical studies in rats and dogs demonstrated favorable oral pharmacokinetic properties for
simufilam. The drug was found to be rapidly absorbed and eliminated, with excellent
bioavailability.[6]

Table 1: Summary of Preclinical Pharmacokinetic Parameters for Simufilam

Parameter Species Value Source
Oral Bioavailability Rat, Dog Nearly 100% [6]
Absorption Rat, Dog Rapid [6]

Elimination Half-life

Do 2.67 hours 6
) g [6]

] In vitro (multiple o
Metabolism ] Minimal [6]
species)

] No accumulation
Accumulation Rat, Dog [6]
observed

| Dose Proportionality | Rat, Dog | Dose-proportional PK |[6] |

Clinical Pharmacokinetics

Human studies, including a first-in-human single ascending dose trial and multiple Phase 2
trials, have provided key insights into the clinical pharmacokinetics of simufilam.

» Absorption and Bioavailability: A study was conducted to assess the effect of food on the
absorption of simufilam and to compare the bioavailability of Phase 2 and Phase 3 tablet
formulations.[6][8]
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 Distribution and Elimination: In a Phase 2a study involving patients with mild-to-moderate
AD, the plasma half-life was determined to be 4.5 hours.[7]

» Dose Proportionality and Accumulation: A single ascending dose study in healthy volunteers
(50, 100, and 200 mg) showed dose-proportional pharmacokinetics.[6] In a 28-day study with
twice-daily dosing, steady-state concentration was achieved by day 7.[6] The accumulation
ratio was minimal at 1.36, with consistent clearance and volume of distribution across the
study period.[6]

Table 2: Summary of Clinical Pharmacokinetic Parameters for Simufilam

Parameter Population Value Source

Elimination Half-life

AD Patients 4.5 hours [7]
(t2)
Accumulation Ratio )

AD Patients ~1.36 [61[7]
(Day 28 vs. Day 1)
Time to Steady State AD Patients By Day 7 [6]

| Dose Proportionality | Healthy Volunteers | Dose-proportional PK (50-200 mg) |[6] |

Blood-Brain Barrier (BBB) Penetration and Integrity

A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier. Evidence
for simufilam's effects within the CNS comes from its impact on CSF biomarkers related to
BBB integrity.

In a Phase 2b study, treatment with simufilam for 28 days resulted in significant improvements
in markers of BBB integrity in patients with Alzheimer's disease. A compromised BBB is a
known feature of AD, allowing harmful substances from the blood to enter the brain. The
permeability of the BBB can be assessed by measuring the ratio of albumin in the CSF to that
in the plasma (the albumin ratio), as albumin is not synthesized in the brain.

e CSF Albumin and IgG: Levels of albumin and IgG in the cerebrospinal fluid, which increase
when the BBB is compromised, were significantly decreased following simufilam treatment.
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e Albumin Ratio: The albumin ratio improved by approximately 5 and 7 points for patients
treated with 50 mg and 100 mg of simufilam, respectively, indicating a restoration of BBB
integrity.

Table 3: Effect of Simufilam on BBB Integrity Biomarkers (Phase 2b Study)

50 mg Dose Group 100 mg Dose

Biomarker (Change vs. Group (Change vs.  Source
Placebo) Placebo)

CSF IgG -30% (p<0.05) -30% (p<0.05)

CSF Albumin -15% (p<0.05) -28% (p<0.05)

| Albumin Ratio (CSF/Plasma) | Improved by ~5 points | Improved by ~7 points | |

Mechanism of Action Signaling Pathway

Simufilam's therapeutic hypothesis is centered on its ability to bind and restore the normal
conformation of altered FLNA. In Alzheimer's disease, FLNA is thought to aberrantly link to
various receptors, propagating pathological signaling. Simufilam intervenes at this upstream
point.[3]

» Disruption of FLNA-a7nAChR Linkage: Simufilam disrupts the aberrant linkage of altered
FLNA to the a7 nicotinic acetylcholine receptor (a7nAChR). This prevents soluble AB42 from
signaling through this complex, thereby reducing the downstream hyperphosphorylation of
tau protein.[5]

» Disruption of FLNA-Inflammatory Receptor Linkage: The drug also disrupts the linkage of
FLNA to Toll-like receptor 4 (TLR4) and other inflammatory receptors (TLR2, CXCR4, CCR5,
CD4).[3][5] This action is believed to mitigate neuroinflammatory pathways activated by
Ap42.[5]
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Caption: Proposed mechanism of action for simufilam in Alzheimer's disease.

Experimental Protocols

The pharmacokinetic and mechanistic understanding of simufilam is based on several key
preclinical and clinical studies.
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In-vivo Animal Studies

o Methodology: Standard nonclinical ADME (Absorption, Distribution, Metabolism, and
Excretion) programs were conducted in rat and dog models. These involved oral
administration of simufilam to determine bioavailability, half-life, and dose proportionality.
Safety pharmacology studies, such as the Irwin test in rats, were also performed to assess
CNS toxicity.[6] Repeat-dose oral toxicity studies were conducted over 6 months in rats and
9 months in dogs to establish the No-Observable-Adverse-Effect Level (NOAEL).[6]

Clinical Pharmacokinetic Studies
e First-in-Human, Single Ascending Dose (SAD) Study:

o Design: A double-blind study in healthy volunteers (ages 18-45).
o Dosing: Oral solution doses of 50, 100, and 200 mg were administered to different groups.
o Objective: To assess safety and dose proportionality of pharmacokinetics.[6]

o Crossover Food-Effect and Bioequivalence Study (NCT04932655):

[¢]

Design: A single-center, randomized, four-way crossover study in 24 healthy volunteers.[6]

[8]

o Treatments: The study compared the PK profile of the Phase 3 tablet formulation under
fasted, low-fat meal, and high-fat meal conditions. It also compared the Phase 3 tablet to
the Phase 2 tablet in a fasted state.[S]

o Washout: A 48-hour washout period separated each treatment administration.[6]

o Sampling: PK blood samples were collected pre-dose and at specified intervals up to 48
hours post-dose.[6]
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Caption: Workflow for the four-way crossover food-effect and bioequivalence PK study.
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CSF Biomarker and BBB Integrity Assessment

» Methodology: In the Phase 2a and 2b studies, cerebrospinal fluid (CSF) and blood samples
were collected from patients with mild-to-moderate AD at baseline and after a 28-day

treatment period.[6][9]

e Analysis: CSF samples were analyzed for a panel of biomarkers related to AD pathology
(e.g., Ap42, total tau, p-tau), neurodegeneration (e.g., neurofilament light chain), and
neuroinflammation.[6] To assess BBB integrity, levels of albumin and IgG were measured in
both CSF and plasma to calculate the albumin ratio (CSF albumin/plasma albumin). All
biomarker analyses were conducted by an external lab, blinded to treatment allocation and

timepoint.[6]
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Caption: Experimental workflow for assessing blood-brain barrier integrity via CSF analysis.
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Conclusion

The body of research conducted on simufilam prior to its discontinuation characterized it as a
small molecule with favorable oral pharmacokinetics, including rapid absorption, dose-
proportional exposure, and minimal accumulation. While direct quantification of simufilam in
brain tissue is not widely published, clinical studies provided indirect evidence of its CNS
activity and its potential to restore blood-brain barrier integrity, as measured by significant
improvements in CSF biomarkers. Its unique proposed mechanism, targeting the scaffolding
protein FLNA to disrupt multiple pathological cascades, represented a novel upstream
approach to treating Alzheimer's disease. Despite promising early-phase biomarker data, the
drug ultimately failed to demonstrate clinical efficacy in Phase 3 trials, leading to the cessation
of its development. The data and methodologies summarized herein remain valuable for the
broader field of CNS drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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